In-Depth Technical Guide: 3-Amino-4-nitrobenzoic Acid (CAS 6968-22-5)
In-Depth Technical Guide: 3-Amino-4-nitrobenzoic Acid (CAS 6968-22-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of 3-Amino-4-nitrobenzoic acid (CAS No. 6968-22-5), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Properties
3-Amino-4-nitrobenzoic acid is a solid, brown crystalline compound.[1] Its structural characteristics, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, make it a valuable building block in organic synthesis.
Core Physicochemical Data
The key physicochemical properties of 3-Amino-4-nitrobenzoic acid are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 6968-22-5 | [2][3][4][5] |
| Molecular Formula | C₇H₆N₂O₄ | [2][3][6] |
| Molecular Weight | 182.13 g/mol | [3][6] |
| Melting Point | 298 °C | [7] |
| Boiling Point | 449.9 ± 35.0 °C (Predicted) | [7] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 3.58 ± 0.10 (Predicted) | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
Solubility Profile
Spectroscopic Data
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-Amino-4-nitrobenzoic acid, these spectra are not publicly accessible.[1][10] Researchers requiring this data should consult the documentation provided upon purchase from chemical suppliers.
Synthesis and Reactivity
The primary synthetic route to 3-Amino-4-nitrobenzoic acid involves the hydrolysis of a nitrile precursor.
Experimental Protocol: Synthesis from 3-Amino-4-nitrobenzonitrile
This protocol details the synthesis of 3-Amino-4-nitrobenzoic acid via acid-catalyzed hydrolysis.[4]
Materials:
-
3-Amino-4-nitrobenzonitrile (1.2 g, 7.36 mmol)
-
Concentrated Hydrochloric Acid (50 mL)
-
Deionized Water (100 mL)
-
Reflux apparatus
-
Filtration equipment (e.g., Büchner funnel)
Procedure:
-
A mixture of 3-amino-4-nitrobenzonitrile, concentrated hydrochloric acid, and deionized water is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained at this temperature for 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The resulting orange solid is collected by filtration.
-
The solid is washed repeatedly with deionized water until the washings are neutral (pH ~7).
-
The final product, 3-amino-4-nitrobenzoic acid, is dried. This procedure yields approximately 1.11 g (83% yield).[4]
Caption: Workflow for the synthesis of 3-Amino-4-nitrobenzoic acid.
Biological Activity and Applications in Drug Development
3-Amino-4-nitrobenzoic acid has emerged as a compound of interest due to its inhibitory activity against key enzymes in pathogenic organisms and human coagulation pathways.[11]
Inhibition of Trypanothione Reductase
This compound has been identified as an inhibitor of trypanothione reductase (TryR), an enzyme essential for the survival of trypanosomatid parasites, such as those causing Leishmaniasis and Chagas disease.[11] TryR is responsible for maintaining the intracellular pool of reduced trypanothione, which protects the parasite from oxidative stress. Inhibition of this enzyme leads to an accumulation of oxidative damage and parasite death, making it a promising drug target.
Caption: Inhibition of the Trypanothione Reductase antioxidant pathway.
Inhibition of Coagulation Factor Xa (FXa)
3-Amino-4-nitrobenzoic acid is also reported to be a potent inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[11] FXa catalyzes the conversion of prothrombin to thrombin, the final step in clot formation. Direct FXa inhibitors are a class of modern anticoagulants used to prevent and treat thromboembolic disorders. The antithrombotic properties of this compound are attributed to the two nitroarene moieties within its structure.[11]
Caption: Inhibition of Factor Xa in the blood coagulation cascade.
Experimental Protocols for Biological Assays
The following are representative methodologies for assessing the inhibitory activity of 3-Amino-4-nitrobenzoic acid against its target enzymes.
Protocol: Trypanothione Reductase (TryR) Inhibition Assay
This chromogenic assay measures TryR activity by monitoring the reduction of a substrate, which produces a colored product.
Principle: TryR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂). The resulting reduced trypanothione (T(SH)₂) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm. The rate of TNB formation is proportional to TryR activity.
Materials:
-
Purified Trypanothione Reductase (TryR) enzyme
-
NADPH
-
Trypanothione disulfide (TS₂)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
3-Amino-4-nitrobenzoic acid (test inhibitor)
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, TryR enzyme, TS₂, and varying concentrations of the test inhibitor. Include controls with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a solution of NADPH to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 10-20 minutes.
-
Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Protocol: Factor Xa (FXa) Inhibition Assay
This is a chromogenic assay to determine the inhibitory effect of a compound on human Factor Xa activity.
Principle: Active Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be measured at 405 nm. An inhibitor will prevent this cleavage, resulting in a reduced colorimetric signal. The intensity of the color is inversely proportional to the inhibitory activity.
Materials:
-
Purified human Factor Xa enzyme
-
Factor Xa-specific chromogenic substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer with salts and BSA)
-
3-Amino-4-nitrobenzoic acid (test inhibitor)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the diluted inhibitor and a fixed concentration of Factor Xa enzyme to the wells of a 96-well plate. Include positive (known inhibitor like Rivaroxaban) and negative (no inhibitor) controls.
-
Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate at room temperature for 30-60 minutes.
-
Read the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Safety and Handling
3-Amino-4-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Keep in a dark place, sealed in a dry environment at room temperature.[2]
This guide provides a foundational understanding of 3-Amino-4-nitrobenzoic acid for its application in research and development. Further investigation into its pharmacokinetic and toxicological profiles is necessary to fully evaluate its therapeutic potential.
References
- 1. 6968-22-5|3-Amino-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Amino-4-nitrobenzoic acid | 6968-22-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-4-nitrobenzoic acid | 6968-22-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. 3-Amino-4-nitrobenzoic acid CAS#: 6968-22-5 [m.chemicalbook.com]
- 8. 4-Amino-3-nitrobenzoic acid(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 3-Amino-4-nitrobenzoic acid(6968-22-5) 1H NMR [m.chemicalbook.com]
- 11. 3-Amino-4-nitrobenzoic acid | 6968-22-5 | FA05743 [biosynth.com]
